REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[CH3:11][Si:12]([CH3:19])([CH3:18])[CH2:13][CH2:14][O:15][CH2:16]Cl.CN(C)C=O.[H-].[Na+]>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([CH2:16][O:15][CH2:14][CH2:13][Si:12]([CH3:19])([CH3:18])[CH3:11])[CH:9]=[CH:10][C:3]=12 |f:3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)NC=C2
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water (×2)
|
Type
|
WASH
|
Details
|
the organic layer was washed with sat. NaCl
|
Type
|
CUSTOM
|
Details
|
The organic layer was then dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |